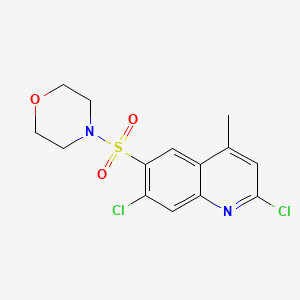
4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms and a sulfonyl group attached to a morpholine ring. It is primarily used in pharmaceutical research and has shown potential in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine typically involves multiple steps. One common method starts with the chlorination of 4-methylquinoline to introduce chlorine atoms at the 2 and 7 positions. This is followed by the sulfonylation of the quinoline ring to attach the sulfonyl group. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include chlorinating agents, sulfonyl chlorides, and morpholine. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency.
化学反应分析
Types of Reactions
4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield partially or fully reduced quinoline derivatives.
科学研究应用
4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying cellular processes.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting cellular processes. The sulfonyl group can form covalent bonds with proteins, inhibiting their function. These interactions lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis.
相似化合物的比较
Similar Compounds
2,7-Dichloroquinoline: Similar in structure but lacks the sulfonyl and morpholine groups.
4-Methylquinoline: Lacks the chlorine and sulfonyl groups.
Morpholine: A simpler structure without the quinoline ring.
Uniqueness
4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine is unique due to the combination of its quinoline, sulfonyl, and morpholine moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds. The presence of multiple functional groups allows for diverse chemical reactivity and potential therapeutic applications.
属性
分子式 |
C14H14Cl2N2O3S |
|---|---|
分子量 |
361.2 g/mol |
IUPAC 名称 |
4-(2,7-dichloro-4-methylquinolin-6-yl)sulfonylmorpholine |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-9-6-14(16)17-12-8-11(15)13(7-10(9)12)22(19,20)18-2-4-21-5-3-18/h6-8H,2-5H2,1H3 |
InChI 键 |
NXASYVBYELYMKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC(=C(C=C12)S(=O)(=O)N3CCOCC3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13007926.png)

![tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate](/img/structure/B13007932.png)

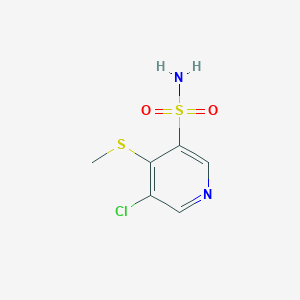
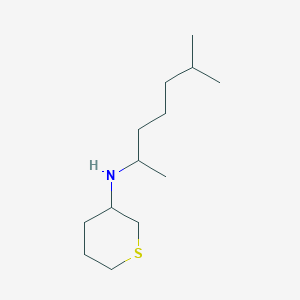

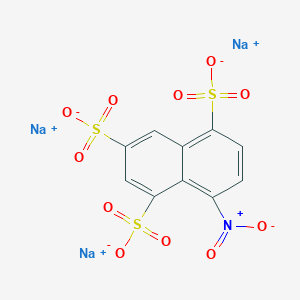
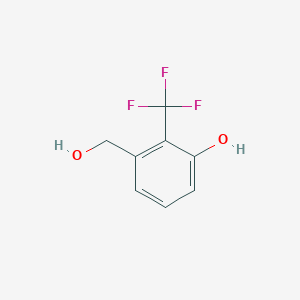
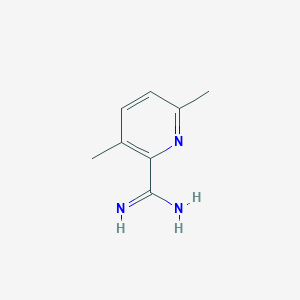
![(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13007979.png)
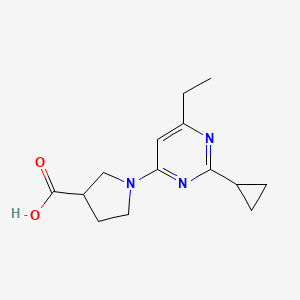
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13007996.png)

